molecular formula C14H22N2O3S B2459446 1-(2-Methoxy-4-methylsulfanylbutyl)-3-(2-methoxyphenyl)urea CAS No. 2309572-59-4

1-(2-Methoxy-4-methylsulfanylbutyl)-3-(2-methoxyphenyl)urea

Cat. No. B2459446
CAS RN: 2309572-59-4
M. Wt: 298.4
InChI Key: GVEKGQVCHDNJGE-UHFFFAOYSA-N
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Description

1-(2-Methoxy-4-methylsulfanylbutyl)-3-(2-methoxyphenyl)urea, also known as MMBU, is a small molecule that has been extensively studied for its potential therapeutic applications. MMBU belongs to the class of urea derivatives and has been shown to exhibit significant biological activity.

Mechanism of Action

The exact mechanism of action of 1-(2-Methoxy-4-methylsulfanylbutyl)-3-(2-methoxyphenyl)urea is not fully understood. However, studies have suggested that 1-(2-Methoxy-4-methylsulfanylbutyl)-3-(2-methoxyphenyl)urea may exert its biological activity through the inhibition of specific enzymes or receptors involved in various cellular processes such as cell proliferation, apoptosis, and immune cell activation.
Biochemical and Physiological Effects:
1-(2-Methoxy-4-methylsulfanylbutyl)-3-(2-methoxyphenyl)urea has been shown to exhibit significant biochemical and physiological effects in various in vitro and in vivo models. In vitro studies have demonstrated that 1-(2-Methoxy-4-methylsulfanylbutyl)-3-(2-methoxyphenyl)urea can inhibit the growth of cancer cells, regulate cytokine production, and activate immune cells. In vivo studies have shown that 1-(2-Methoxy-4-methylsulfanylbutyl)-3-(2-methoxyphenyl)urea can reduce tumor growth, improve cognitive function, and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-(2-Methoxy-4-methylsulfanylbutyl)-3-(2-methoxyphenyl)urea in lab experiments is its high potency and specificity. 1-(2-Methoxy-4-methylsulfanylbutyl)-3-(2-methoxyphenyl)urea has been shown to exhibit significant biological activity at low concentrations, making it an attractive candidate for further studies. However, one of the limitations of using 1-(2-Methoxy-4-methylsulfanylbutyl)-3-(2-methoxyphenyl)urea in lab experiments is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the study of 1-(2-Methoxy-4-methylsulfanylbutyl)-3-(2-methoxyphenyl)urea. One potential area of research is the development of 1-(2-Methoxy-4-methylsulfanylbutyl)-3-(2-methoxyphenyl)urea-based therapeutics for the treatment of cancer and other diseases. Another area of research is the further elucidation of the mechanism of action of 1-(2-Methoxy-4-methylsulfanylbutyl)-3-(2-methoxyphenyl)urea, which could provide insights into its potential therapeutic applications. Additionally, the development of new synthetic methods for 1-(2-Methoxy-4-methylsulfanylbutyl)-3-(2-methoxyphenyl)urea could improve its solubility and make it more accessible for use in lab experiments.

Synthesis Methods

1-(2-Methoxy-4-methylsulfanylbutyl)-3-(2-methoxyphenyl)urea can be synthesized through a multi-step process involving the reaction of 2-methoxyphenyl isocyanate with 2-methylthio-1-butanol, followed by the reaction with urea. The final product is obtained through purification and isolation techniques such as column chromatography.

Scientific Research Applications

1-(2-Methoxy-4-methylsulfanylbutyl)-3-(2-methoxyphenyl)urea has been studied for its potential therapeutic applications in various fields such as oncology, immunology, and neurology. In oncology, 1-(2-Methoxy-4-methylsulfanylbutyl)-3-(2-methoxyphenyl)urea has been shown to exhibit significant anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. In immunology, 1-(2-Methoxy-4-methylsulfanylbutyl)-3-(2-methoxyphenyl)urea has been studied for its potential immunomodulatory effects, including the regulation of cytokine production and the activation of immune cells. In neurology, 1-(2-Methoxy-4-methylsulfanylbutyl)-3-(2-methoxyphenyl)urea has been shown to exhibit neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

1-(2-methoxy-4-methylsulfanylbutyl)-3-(2-methoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S/c1-18-11(8-9-20-3)10-15-14(17)16-12-6-4-5-7-13(12)19-2/h4-7,11H,8-10H2,1-3H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEKGQVCHDNJGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCC(CCSC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-Methoxy-4-(methylsulfanyl)butyl]-1-(2-methoxyphenyl)urea

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